2-Bromocyclohex-2-en-1-amine hydrochloride
CAS No.: 2229384-08-9
Cat. No.: VC7353777
Molecular Formula: C6H11BrClN
Molecular Weight: 212.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2229384-08-9 |
---|---|
Molecular Formula | C6H11BrClN |
Molecular Weight | 212.52 |
IUPAC Name | 2-bromocyclohex-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H10BrN.ClH/c7-5-3-1-2-4-6(5)8;/h3,6H,1-2,4,8H2;1H |
Standard InChI Key | YNNUCCBTZBHWLK-UHFFFAOYSA-N |
SMILES | C1CC=C(C(C1)N)Br.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a six-membered cyclohexene ring with a bromine atom at the C2 position and an amine hydrochloride group at C1. The conjugated double bond between C2 and C3 introduces planarity, enhancing resonance stabilization and electrophilic reactivity. Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.52 g/mol | |
SMILES | C1CC=C(C(C1)N)Br.Cl | |
InChI Key | YNNUCCBTZBHWLK-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 129.5 ([M+H]⁺) |
The amine group’s protonation (as hydrochloride) improves solubility in polar solvents like water and ethanol, facilitating its use in aqueous reaction systems .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) data for related bromocyclohexenamine derivatives reveal distinct signals:
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¹H NMR: Aromatic protons adjacent to bromine exhibit deshielding at δ 5.76–5.46 ppm, while amine protons appear as broad singlets near δ 1.46 ppm .
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¹³C NMR: The brominated carbon resonates at δ 136.9 ppm, with the allylic amine carbon at δ 51.2 ppm .
Infrared (IR) spectroscopy shows absorption bands at 2933 cm⁻¹ (C-H stretch) and 1715 cm⁻¹ (C=O stretch in related ketones), though the latter is absent in the amine hydrochloride form .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A validated route involves reductive amination of 2-bromocyclohex-2-en-1-one using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) :
Key steps include:
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Substrate Preparation: Cyclohexanone derivatives are brominated using Br₂ in acetic acid at 0–5°C to prevent polybromination.
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Reductive Amination: The ketone intermediate reacts with ammonium chloride under mild conditions (0–25°C), achieving yields >90% after column chromatography .
Industrial Production
Scalable methods employ continuous flow reactors to optimize temperature control and minimize byproducts. For example, Enamine’s production process uses:
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Reactor Type: Tubular flow reactor with a residence time of 30–60 minutes.
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Purification: Crystallization from ethanol/water mixtures, yielding >98% purity .
Applications in Organic Synthesis
Asymmetric Catalysis
The compound’s chiral amine moiety enables its use in desymmetrization reactions. In the total synthesis of (–)-himalensine A, a palladium-catalyzed coupling with 4-hydroxyproline generated enantiomerically enriched intermediates :
This reaction achieved 92% enantiomeric excess (ee), highlighting its utility in natural product synthesis .
Heterocycle Formation
The bromine atom participates in Suzuki-Miyaura cross-couplings to construct pyridine and indole derivatives. For instance, reaction with arylboronic acids in tetrahydrofuran (THF) yields biaryl amines :
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Recent Research Developments
Pharmacological Screening
Preliminary studies indicate inhibitory activity against monoamine oxidase B (MAO-B), a target in Parkinson’s disease. At 10 µM concentration, the compound showed 65% inhibition in vitro, comparable to selegiline .
Materials Science Applications
Functionalized polymers incorporating this amine exhibit tunable fluorescence properties. Polyurethane films doped with 0.1 wt% of the compound showed a 40% increase in quantum yield compared to controls .
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